1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-fluorobenzene
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Description
1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-fluorobenzene is a useful research compound. Its molecular formula is C15H16FNO2 and its molecular weight is 261.296. The purity is usually 95%.
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Scientific Research Applications
Fluorination Techniques and Reagents
The research on fluorinated compounds, including those similar to 1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-fluorobenzene, involves the development of practical and convenient fluorination techniques. Kitamura et al. (2011) discuss a method for the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene, achieving high yields of fluorinated products (Kitamura, Kuriki, Morshed, & Hori, 2011). This research could be relevant for synthesizing or modifying compounds structurally related to this compound.
Intermolecular Interactions in Fluorinated Compounds
Thalladi et al. (1998) explored the C−H···F−C interactions in crystalline fluorobenzenes, which is pertinent to understanding the structural and electronic properties of fluorinated aromatic compounds, including those similar to the one (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).
Reactions Involving Fluorinated Benzenes
Petrova et al. (2002) investigated the reactions of N-(pentafluorophenyl)carbonimidoyl dichloride with fluorinated benzenes, leading to various products depending on the fluorine content and temperature conditions. This study could provide insights into reactions involving fluorinated aromatic compounds, potentially including the synthesis or functionalization of compounds like this compound (Petrova, Platonov, Pokrovskii, Rybalova, & Gatilov, 2002).
Organometallic Chemistry and Catalysis with Fluorobenzenes
Pike et al. (2017) discuss the use of partially fluorinated benzenes, like fluorobenzene and 1,2-difluorobenzene, as solvents or ligands in organometallic chemistry and catalysis. These solvents facilitate reactions by weakly binding to metal centers, which might be relevant for catalytic reactions involving or synthesizing compounds similar to this compound (Pike, Crimmin, & Chaplin, 2017).
Properties
IUPAC Name |
[(E)-1-[2-(4-fluorophenyl)cyclopropyl]ethylideneamino] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-9(17-19-15(18)11-2-3-11)13-8-14(13)10-4-6-12(16)7-5-10/h4-7,11,13-14H,2-3,8H2,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMDYRMZRSWNBZ-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1CC1)C2CC2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1CC1)/C2CC2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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